molecular formula C14H26CaN2O13 B1144236 Aminosalicylate calcium CAS No. 133-15-3

Aminosalicylate calcium

Cat. No.: B1144236
CAS No.: 133-15-3
M. Wt: 470.44 g/mol
InChI Key: CWFBAYJKRMBLJJ-UHFFFAOYSA-L
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Description

Aminosalicylate calcium, also known as calcium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an antitubercular agent and is often administered in combination with other drugs like isoniazid. The compound is known for its bacteriostatic properties against Mycobacterium tuberculosis, making it a valuable component in the treatment of tuberculosis .

Mechanism of Action

Target of Action

Aminosalicylate calcium, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis . It is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Mode of Action

This compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis . This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This inhibition slows down cell growth and multiplication as bacteria are unable to use external sources of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, this compound prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs like streptomycin and isoniazid .

Pharmacokinetics

The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The median time to peak serum concentrations is 6 hours (range: 1.5–24 hours) following a single 4-g dose in healthy adults .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By inhibiting folic acid synthesis, it prevents the multiplication of Mycobacterium tuberculosis, thereby helping to control the spread of tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is often administered in association with isoniazid . The sodium salt of the drug is better tolerated than the free acid , suggesting that the drug’s efficacy and stability can be influenced by its chemical form

Biochemical Analysis

Biochemical Properties

Aminosalicylate calcium plays a significant role in biochemical reactions. It interacts with enzymes such as pteridine synthetase . This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This interaction slows down cell growth and multiplication as bacteria are unable to use external sources of folic acid .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the onset of bacterial resistance to streptomycin and isoniazid . It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This binding interaction with biomolecules leads to changes in gene expression and impacts cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the LD50 (lethal dose, 50%) is 4 gm/kg when administered orally in mice

Metabolic Pathways

This compound is involved in the folic acid synthesis pathway . It interacts with enzymes such as pteridine synthetase, effectively inhibiting the synthesis of folic acid . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminosalicylate calcium can be synthesized through the neutralization of aminosalicylic acid with calcium hydroxide. The reaction typically involves dissolving aminosalicylic acid in water, followed by the gradual addition of calcium hydroxide until the pH reaches a neutral level. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and filtration helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Aminosalicylate calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminosalicylate calcium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminosalicylate calcium is unique in its dual role as an antitubercular agent and a treatment for inflammatory bowel diseases. Its ability to inhibit folic acid synthesis without potentiation with antifolic compounds sets it apart from other similar compounds .

Properties

CAS No.

133-15-3

Molecular Formula

C14H26CaN2O13

Molecular Weight

470.44 g/mol

IUPAC Name

calcium;5-amino-2-carboxyphenolate;heptahydrate

InChI

InChI=1S/2C7H7NO3.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;7*1H2/q;;+2;;;;;;;/p-2

InChI Key

CWFBAYJKRMBLJJ-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2]

Related CAS

65-49-6 (Parent)

Origin of Product

United States

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